2,4-Dimethylphenol-d9

Description

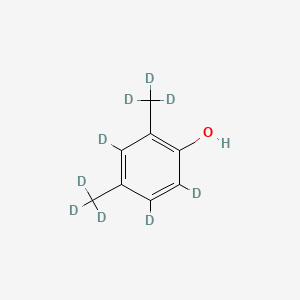

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenol |

InChI |

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D |

InChI Key |

KUFFULVDNCHOFZ-XVGWXEQOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])O)[2H] |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Purity Assessment of 2,4 Dimethylphenol D9

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The introduction of deuterium into aromatic compounds like 2,4-dimethylphenol (B51704) can be achieved through several advanced synthetic methodologies. These methods aim for high levels of deuterium incorporation and regioselectivity.

Specific Deuteration Mechanisms in Phenolic Systems

The deuteration of phenols is often accomplished through hydrogen-deuterium (H-D) exchange reactions. mdpi.com These reactions can be catalyzed by acids or metals. In acid-catalyzed deuteration, the hydroxyl group of the phenol (B47542) activates the aromatic ring, facilitating electrophilic substitution of hydrogen with deuterium at the ortho and para positions. stackexchange.com For 2,4-dimethylphenol, the hydroxyl group directs deuterium to the positions ortho and para to it.

Metal-catalyzed H-D exchange offers an alternative and often more efficient route. Catalysts such as platinum on carbon (Pt/C) have been shown to be effective for the deuteration of aromatic rings using deuterium oxide (D₂O) as the deuterium source. researchgate.net These reactions can proceed under a hydrogen atmosphere and can lead to high levels of deuterium incorporation. researchgate.net The mechanism involves the activation of C-H bonds by the metal catalyst, facilitating their exchange with deuterium. researchgate.net Some methods can achieve selective deuteration. For instance, silver-catalyzed reactions have been used for the regioselective deuteration of electron-rich arenes. rsc.org

Photocatalytic methods are also emerging as a mild and efficient way to incorporate deuterium. assumption.edu These reactions can proceed through radical pathways, initiated by light, and are often compatible with sensitive functional groups.

Optimization of Deuterium Exchange and Incorporation Yield

Optimizing the conditions for deuterium exchange is crucial for maximizing the incorporation yield and achieving high isotopic purity. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For acid-catalyzed reactions, the concentration of the deuterated acid and the reaction temperature can be tuned to control the extent of deuteration. stackexchange.com In metal-catalyzed systems, the catalyst loading and the pressure of hydrogen or deuterium gas can be optimized. researchgate.net For example, studies have shown that 5% Pt/C can effectively catalyze H-D exchange on aromatic rings. researchgate.net The choice of solvent is also critical; for instance, D₂O is a common and effective deuterium source. mdpi.comresearchgate.net

The use of microreactors has been explored to improve the efficiency of deuteration reactions, offering rapid and low-volume synthesis with high yields. researchgate.net The optimization of these parameters allows for the synthesis of 2,4-Dimethylphenol-d9 with a high degree of deuterium incorporation, often exceeding 98%. isotope.com

Methodologies for Isotopic Purity Determination

Accurate determination of the isotopic purity of this compound is essential to confirm the success of the synthesis and for its reliable use in quantitative applications. Spectroscopic techniques are the primary tools for this purpose.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the position and extent of deuterium incorporation. By comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart, the disappearance of signals corresponding to the replaced protons directly indicates the sites of deuteration. researchgate.net The integration of the remaining proton signals allows for the quantification of the deuterium content.

For this compound, the ¹H NMR spectrum would show a significant reduction or complete absence of signals from the aromatic ring protons and the methyl protons, confirming their replacement by deuterium. The predicted ¹H NMR spectrum of 2,4-dimethylphenol in D₂O shows distinct peaks for the aromatic and methyl protons, which would be absent in the fully deuterated analogue. hmdb.ca Furthermore, ¹³C NMR spectroscopy can also provide valuable information about the carbon skeleton and confirm the integrity of the molecule after deuteration. chemicalbook.comtubitak.gov.tr

Mass spectrometry (MS) is a highly sensitive technique used to verify the isotopic abundance in a deuterated compound. nih.gov The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound.

The molecular weight of unlabeled 2,4-dimethylphenol is 122.16 g/mol . nist.gov The fully deuterated this compound, where all nine exchangeable protons (three on the aromatic ring and six on the two methyl groups) are replaced by deuterium, would have a molecular weight of approximately 131.21 g/mol . The molecular weight of a commercially available 2,4-Dimethylphenol (ring-D₃) is 125.18 g/mol . isotope.com

By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules that are fully deuterated, as well as the distribution of partially deuterated species, can be determined. This provides a quantitative measure of the isotopic purity of the sample. Advanced mass spectral databases can provide reference spectra for comparison. mzcloud.orgmassbank.eu

Chromatographic Purity Assessment of Labeled and Unlabeled Species

The assessment of purity for isotopically labeled compounds like this compound involves determining both chemical and isotopic purity. Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental tools for this purpose. These techniques are adept at separating the fully deuterated compound from its unlabeled (d0) counterpart, partially labeled isotopologues, and other chemical impurities.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques employed. For a semi-volatile compound like 2,4-dimethylphenol, GC is a common and effective method. epa.gov The choice of column is critical for achieving adequate separation. In GC analysis of phenols, columns such as a DB-5 or DB-1701 are often used, though co-elution with other isomers or related compounds can occur. epa.gov For instance, 3-methylphenol and 4-methylphenol can be challenging to resolve from each other. epa.gov

When coupled with a mass spectrometer (GC-MS or LC-MS), the chromatographic system can separate components based on their retention time, while the mass spectrometer distinguishes them based on their mass-to-charge ratio. This dual detection is crucial for isotopically labeled compounds. The mass spectrometer can resolve the molecular ion of this compound from the unlabeled 2,4-dimethylphenol and its various partially deuterated forms. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can provide accurate mass measurements that help in confirming the elemental composition and calculating the isotopic enrichment. rsc.orgresearchgate.net

Challenges in the chromatographic analysis of 2,4-dimethylphenol can include erratic behavior or poor recovery, potentially due to its activity or interaction with the analytical system. chromforum.org Therefore, the development of a robust standard operating procedure is necessary for accurate and reproducible purity assessment. epa.gov

Below is a table summarizing typical parameters for the gas chromatographic analysis of phenols, which would be applicable to this compound.

Table 1: Example Gas Chromatography (GC) Conditions for Phenol Analysis

| Parameter | Condition | Purpose |

| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.50 µm) | A non-polar column suitable for separating semi-volatile compounds like phenols. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | Ensures maximum transfer of the analyte to the column, suitable for trace analysis. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 40 °C (1 min), ramp to 240 °C at 20 °C/min, then to 310 °C at 10 °C/min | Programmed temperature ramp to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Allows for both identification based on mass spectrum and quantification of eluting peaks. |

| Transfer Line Temp. | 310 °C | Prevents condensation of analytes between the GC and the MS. |

This table is a representative example; specific conditions must be optimized for the instrument and application.

Considerations for Isotope Label Stability and Potential Exchange Phenomena

A critical aspect of using deuterated compounds is the stability of the isotopic labels. The potential for the deuterium atoms to exchange with hydrogen atoms from the environment (e.g., solvents, atmospheric moisture) can compromise the isotopic purity of the standard and lead to inaccurate results. In this compound, there are three types of C-D bonds (aromatic, methyl) and one O-D bond.

The deuterium on the phenolic hydroxyl group (-OD) is highly labile and will readily exchange with protons from protic solvents like water or methanol. wikipedia.orgacanthusresearch.com This exchange is a rapid acid-base equilibrium. For this reason, the hydroxyl deuteron (B1233211) is not considered a stable label for quantitative purposes, and analyses are often performed in aprotic solvents or the contribution of this position is disregarded in isotopic purity calculations.

The deuterium atoms on the aromatic ring and the two methyl groups are attached to carbon atoms and are significantly more stable. However, they are not entirely immune to exchange under certain conditions.

Aromatic C-D Bonds : The C-D bonds on the aromatic ring are generally stable. However, electrophilic aromatic substitution reactions can lead to H/D exchange, particularly under strong acidic or basic conditions or in the presence of a metal catalyst. oup.comdtic.mil The ortho and para positions relative to the hydroxyl group are electronically activated, making them more susceptible to this exchange than the meta position. dtic.milstackexchange.com

Methyl C-D Bonds : The C-D bonds on the methyl groups are the most stable and least likely to undergo exchange under typical analytical conditions.

pH Stability : The stability of the labels is highly dependent on the pH of the solution. A study on the closely related compound p-chloro-m-xylenol found that its ring-deuterium labels were stable for 21 days at 37°C across a pH range of 2 to 14. nih.gov Isotopic loss was only observed under highly acidic conditions (pH < 2). nih.gov This suggests that this compound would exhibit similar stability, being robust under neutral, basic, and moderately acidic conditions but potentially vulnerable to deuterium loss in strong acid.

It is therefore crucial to store and handle this compound under appropriate conditions, avoiding exposure to strong acids, bases, and high temperatures to prevent back-exchange and maintain its isotopic integrity. acanthusresearch.com

Table 2: Stability of Deuterium Labels on this compound

| Label Position | Bond Type | General Stability | Conditions Leading to Potential Exchange |

| Phenolic Hydroxyl | O-D | Low (Labile) | Rapid exchange with any available protic hydrogen (e.g., H₂O, CH₃OH). wikipedia.org |

| Aromatic Ring | C-D | High | Strong acid (pH < 2), strong base, or metal catalysis. oup.comnih.gov |

| Methyl Groups | C-D | Very High | Generally stable under most analytical conditions. |

Advanced Analytical Methodologies Employing 2,4 Dimethylphenol D9 As an Internal Standard

Principles and Mechanistic Advantages of Stable Isotope Labeled Internal Standards in Quantitative Analysis

The fundamental principle of using a stable isotope-labeled internal standard, such as 2,4-Dimethylphenol-d9, lies in its chemical near-identity to the analyte of interest (the non-labeled 2,4-Dimethylphenol). This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and analysis. However, the mass difference imparted by the deuterium (B1214612) labels allows for their distinct detection by mass spectrometry. This co-analysis provides a robust mechanism for correcting variations that can occur throughout the analytical workflow.

Mitigation of Matrix Effects in Complex Samples

Complex samples, such as environmental or biological matrices, contain a multitude of components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.

A stable isotope-labeled internal standard like this compound co-elutes with the native analyte during chromatographic separation, meaning they enter the ion source at the same time. Consequently, both compounds are subjected to the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effects of the matrix are effectively canceled out, leading to a more accurate determination of the analyte's concentration.

Enhancement of Assay Accuracy and Precision

The use of a stable isotope dilution assay, which employs a compound like this compound, is widely recognized for significantly improving the accuracy and precision of analytical measurements. Accuracy, the closeness of a measured value to the true value, is enhanced by the internal standard's ability to correct for systematic errors introduced during the analytical process.

Precision, the degree of agreement among repeated measurements, is improved by minimizing the impact of random errors. Fluctuations in instrument performance or slight variations in sample handling can introduce variability in the absolute response of the analyte. However, since the internal standard is affected in a similar manner, the ratio of the analyte to the internal standard remains consistent, leading to more precise and reproducible results.

Compensation for Sample Preparation and Instrumental Variability

Losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and derivatization. Furthermore, instrumental variability, such as fluctuations in injection volume or detector response, can introduce errors. By adding a known amount of this compound to the sample at the earliest possible stage, any losses or variations that affect the native 2,4-Dimethylphenol (B51704) will also affect its deuterated counterpart to the same extent. This ensures that the ratio of their measured responses remains constant, thereby providing a reliable basis for quantification irrespective of these potential sources of error.

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. When coupled with the use of a stable isotope-labeled internal standard like this compound, its quantitative capabilities are significantly enhanced.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In GC-MS analysis, this compound is added to samples containing phenolic compounds. The mixture is then introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the chromatographic column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The use of this compound as an internal standard is particularly valuable in the analysis of environmental samples, such as water or soil, where the concentration of phenolic pollutants needs to be accurately determined. For instance, in a study analyzing phenolic compounds in ambient air, the linearity of the response for 2,4-Dimethylphenol was demonstrated, which is a prerequisite for accurate quantification. matec-conferences.org

Selected Ion Monitoring (SIM) Mode for Enhanced Sensitivity

To achieve even lower detection limits and higher selectivity, GC-MS can be operated in the Selected Ion Monitoring (SIM) mode. Instead of scanning a wide range of m/z values, the mass spectrometer is programmed to detect only a few specific ions corresponding to the analyte and the internal standard. For 2,4-Dimethylphenol, a characteristic quantification ion would be selected, along with confirmation ions to ensure accurate identification. matec-conferences.org

By focusing the detector's time on only the ions of interest, the signal-to-noise ratio is dramatically increased, leading to enhanced sensitivity. When using this compound, a specific ion corresponding to its deuterated nature would be monitored alongside the ions for the native compound. This allows for highly sensitive and accurate quantification even at trace levels.

The following table illustrates the typical ions that would be monitored in a GC-MS SIM analysis for the quantification of various phenolic compounds, with this compound serving as the internal standard.

Table 1: Example of Selected Ions for GC-MS SIM Analysis of Phenolic Compounds

| Compound | Retention Time (min) | Quantification Ion (m/z) | Confirmation Ion 1 (m/z) | Confirmation Ion 2 (m/z) |

|---|---|---|---|---|

| Phenol (B47542) | 10.5 | 94 | 65 | 66 |

| 2-Chlorophenol | 12.1 | 128 | 64 | 130 |

| 2,4-Dimethylphenol | 13.5 | 107 | 122 | 91 |

| This compound (Internal Standard) | 13.5 | 116 | 131 | 94 |

| 4-Chloro-3-methylphenol | 15.2 | 107 | 142 | 144 |

Note: The retention times and specific ions are illustrative and may vary depending on the specific GC-MS method and instrumentation used.

Full Scan Mode for Comprehensive Data Acquisition

In mass spectrometry, full scan mode provides a broad and untargeted overview of all detectable ions within a predefined mass-to-charge (m/z) range. researchgate.netnih.gov When this compound is utilized as an internal standard in this mode, it acts as a vital reference point within the complex data generated. scioninstruments.com Unlike targeted analyses that monitor only specific ions, full scan acquires a complete mass spectrum at every point during a chromatographic run. researchgate.net This comprehensive data acquisition is highly advantageous for method development, initial screening of samples, and identifying unknown compounds. nih.gov

The constant presence of this compound at a known concentration helps to monitor and verify the instrument's stability and performance throughout the analysis. scioninstruments.comchemrxiv.org While full scan is not the most sensitive technique for quantification, the data allows for retrospective analysis. By extracting the ion chromatograms (EICs) for the specific m/z of the target analytes and the internal standard, researchers can perform qualitative or semi-quantitative assessments without needing to reinject the sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique that offers both the powerful separation capabilities of LC and the highly sensitive and selective detection of MS/MS. This combination is exceptionally well-suited for the precise quantification of trace-level compounds in complex matrices.

The selection and optimization of the ionization source are paramount for achieving maximum sensitivity for phenolic compounds like 2,4-Dimethylphenol and its deuterated standard. The two most prevalent atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). libretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization method ideal for polar compounds that can be ionized in solution. libretexts.orgchromatographyonline.com For phenols, ESI is most effective in negative ion mode, as it promotes the deprotonation of the acidic hydroxyl group to create an [M-H]⁻ ion. mdpi.com Key parameters for optimization include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, all of which are adjusted to maximize ion generation and desolvation. chromatographyonline.com The mobile phase composition, particularly its pH, also plays a crucial role in ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more effective for less polar and more volatile analytes. jfda-online.comnih.gov Unlike ESI, ionization in APCI occurs in the gas phase via a corona discharge. jfda-online.com It can also be operated in negative ion mode to generate strong [M-H]⁻ signals for phenols. A significant advantage of APCI is that it can be less prone to matrix effects compared to ESI, making it a robust choice for analyzing complex samples. chromatographyonline.comjfda-online.com Optimization of APCI involves fine-tuning the vaporizer temperature and corona discharge current. chromatographyonline.com

The ultimate choice between ESI and APCI is dictated by the specific properties of the analyte, the complexity of the sample matrix, and the chromatographic conditions employed. nih.gov

Tandem mass spectrometry (MS/MS) provides a superior level of selectivity by monitoring specific fragmentation patterns of an analyte, thereby minimizing interferences from the sample matrix. nih.gov For quantitative studies, the most widely used MS/MS technique on a tandem quadrupole instrument is Multiple Reaction Monitoring (MRM), also referred to as Selected Reaction Monitoring (SRM). nih.govnih.gov

In an MRM experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of 2,4-Dimethylphenol) is selected in the first quadrupole (Q1). This ion is then fragmented in a collision cell (Q2), and a characteristic product ion is subsequently monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition serves as a highly selective fingerprint for the analyte. nih.gov

When using this compound, distinct MRM transitions are monitored for both the analyte and the internal standard. Because the deuterated standard co-elutes with the analyte, it experiences the same analytical conditions and potential matrix effects, allowing it to provide reliable correction for any variations. texilajournal.comclearsynth.com A quantifier transition is used for measurement, while a second qualifier transition is often monitored to confirm the analyte's identity through a consistent intensity ratio. sciex.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

|---|---|---|---|

| 2,4-Dimethylphenol | 121.1 | 106.1 | Quantifier |

| 2,4-Dimethylphenol | 121.1 | 77.1 | Qualifier |

| This compound | 130.1 | 112.1 | Internal Standard |

*Note: These m/z values are hypothetical and for illustrative purposes. Actual values must be determined empirically during method development.

Method Validation and Performance Evaluation in Quantitative Assays

Linearity and Calibration Curve Development

Quantitative analysis requires the development of a calibration curve to define the relationship between the instrument response and the concentration of the analyte. researchgate.net With an internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in a series of calibration standards. dphen1.com The concentration of this compound is held constant across all standards and samples. settek.com

This ratiometric method effectively corrects for variations in injection volume and potential signal suppression or enhancement caused by the sample matrix. scioninstruments.com The linearity of this response is evaluated over a defined concentration range. dphen1.comresearchgate.net The data is typically fitted using a linear regression model, and the quality of the fit is confirmed by the coefficient of determination (R²), which should ideally be ≥0.99 for a reliable assay. dphen1.comresearchgate.net

| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 5,200 | 101,000 | 0.051 |

| 5 | 26,100 | 102,500 | 0.255 |

| 10 | 51,500 | 100,800 | 0.511 |

| 25 | 130,100 | 103,100 | 1.262 |

| 50 | 258,000 | 101,900 | 2.532 |

| 100 | 521,000 | 102,200 | 5.098 |

*IS = Internal Standard (this compound). This data is for illustrative purposes.

Detection and Quantification Limit Determination

The sensitivity of an analytical method is characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). bitesizebio.comresearchgate.net

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably detected and distinguished from background noise, though not necessarily quantified with accuracy. bitesizebio.comyoutube.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. researchgate.netyoutube.com

Various approaches exist for determining the LOD and LOQ. researchgate.nettbzmed.ac.ir Two widely accepted methods include:

Signal-to-Noise Ratio (S/N): This empirical method involves analyzing samples with decreasing concentrations of the analyte. The LOD is typically defined as the concentration that yields an S/N of 3:1, while the LOQ corresponds to an S/N of 10:1. youtube.com

Calibration Curve Method: The LOD and LOQ can be calculated from the parameters of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S). In these equations, 'S' represents the slope of the calibration curve, and 'σ' is the standard deviation of the response, which can be estimated from the y-intercept's standard error or from replicate measurements of blank samples. researchgate.net

While the internal standard does not directly set the LOD or LOQ, its use in minimizing analytical variability and improving signal integrity at low concentrations is instrumental in achieving lower, more robust, and reliable sensitivity limits for the assay. texilajournal.com

Assessment of Recovery and Reproducibility

The reliability of an analytical method hinges on its ability to consistently and accurately measure the analyte of interest. When this compound is used as an internal standard, a thorough evaluation of its recovery and the reproducibility of the analytical results is imperative. Recovery studies are designed to determine the efficiency of the extraction process by comparing the amount of the standard recovered after sample processing to the amount initially added. Reproducibility, on the other hand, assesses the consistency of the results over repeated measurements.

While specific recovery percentages for this compound are not extensively documented in publicly available literature, general expectations for phenolic compounds in complex matrices can provide a benchmark. For instance, studies involving the extraction of similar phenolic compounds from environmental samples such as sewage sludge have reported recovery rates ranging from 70% to 107%. In other analyses of fortified samples, recoveries between 80.98% and 118.78% have been observed. For a robust analytical method, the recovery of the internal standard, this compound, should be consistent and fall within a predefined acceptable range, typically 80-120%, to ensure that the variations in the extraction process are adequately compensated for.

The reproducibility of an analytical method is typically expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD indicates high precision. For analytical methods measuring phenolic compounds, coefficients of variation (a measure of relative variability) have been reported to be in the range of 1.5% to 9%. In the context of regulated industries, such as pharmaceuticals, a typical RSD of around 1% for drug substances and up to 5-10% at the limit of quantitation is often considered acceptable. Therefore, when using this compound as an internal standard, the analytical method should demonstrate a low RSD, ensuring the reliability of the quantitative data.

Table 1: Representative Recovery and Reproducibility Data for Phenolic Compounds in Analytical Methods This table presents typical performance data for phenolic compounds to illustrate common expectations for recovery and reproducibility in analytical methods. Specific data for this compound is not widely available.

| Parameter | Typical Range | Analytical Context |

|---|---|---|

| Recovery | 70% - 107% | Spiked Activated Sewage Sludge Samples |

| Recovery | 80.98% - 118.78% | Fortified Samples |

| Reproducibility (RSD) | 1.5% - 9% | General Phenolic Compound Analysis |

Addressing Deuterium Isotope Effects on Chromatographic Retention and Extraction Efficiency

The substitution of hydrogen with deuterium in this compound introduces a subtle but significant change in its physicochemical properties, which can manifest as isotope effects on its chromatographic retention and extraction efficiency. These effects must be understood and accounted for to ensure the validity of the analytical results.

In reversed-phase liquid chromatography (RPLC), a common analytical technique, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to minor differences in polarity and interaction with the stationary phase. While the exact retention time shift for this compound relative to 2,4-Dimethylphenol is not specifically reported in the available literature, it is a critical parameter to consider during method development. The chromatographic conditions should be optimized to ensure that the peaks for both the analyte and the internal standard are well-resolved and that any shift in retention time does not compromise the accuracy of integration and quantification.

Research Applications of 2,4 Dimethylphenol D9

Environmental Analytical Applications

The primary application of 2,4-Dimethylphenol-d9 is as a standard in the trace analysis of phenolic compounds in complex environmental samples. When added to a sample at a known concentration prior to extraction and analysis, it allows chemists to correct for the loss of the target analyte during sample preparation and to compensate for matrix effects that can suppress or enhance the analytical signal. This isotope dilution technique is considered a gold standard for accurate quantification in environmental testing.

Accurate measurement of phenolic compounds in water is critical for assessing environmental health and ensuring the safety of drinking water. This compound serves as a crucial tool for these analytical efforts.

Regulatory bodies and environmental agencies monitor surface and drinking water for a range of pollutants, including various phenols. epa.gov The native 2,4-Dimethylphenol (B51704) has been detected in both surface water and finished drinking water, making its accurate quantification a priority. epa.gov Analytical methods, such as those based on U.S. Environmental Protection Agency (EPA) protocols, often employ Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, this compound is introduced into water samples as a surrogate or internal standard before extraction. Its recovery is used to correct the final concentration of the native 2,4-Dimethylphenol and other related phenolic analytes, ensuring the data's accuracy despite variations in sample matrix or extraction efficiency.

Industrial and municipal wastewater can contain significant concentrations of phenolic compounds. epa.goviosrjournals.org EPA Method 604, for instance, details the determination of phenols in wastewater. epa.gov While this method notes that certain procedural steps can lead to reduced recovery of 2,4-dimethylphenol, the use of a deuterated standard like this compound in more modern, mass spectrometry-based methods helps to mitigate this issue. epa.gov By spiking the wastewater sample with this compound at the start of the analytical process, laboratories can precisely quantify the efficiency of the entire method—from extraction to analysis—and report highly accurate concentrations of the pollutant.

2,4-Dimethylphenol is a semi-volatile organic compound (SVOC) that can be present in the atmosphere due to industrial emissions and other sources. epa.govadeq.state.ar.us The analysis of phenols in air often involves collecting samples on sorbent tubes, followed by thermal or solvent desorption and analysis by GC-MS. alsglobal.no In these methods, this compound can be spiked onto the sorbent material before sampling or into the sample extract before analysis. This practice is essential for validating the collection and desorption efficiency and for providing a reliable quantitative result for the concentration of the native compound in the air. For example, one environmental assessment detected 2,4-dimethylphenol on-site at a concentration of 0.94 µg/m³, highlighting the need for precise measurement techniques where deuterated standards are employed. adeq.state.ar.us

Analyzing contaminants in solid matrices like soil and sediment presents significant challenges, including complex sample composition and potential for low extraction recoveries. EPA method 8041A is a gas chromatography method for analyzing phenols in solid waste and soil. epa.gov Isotope dilution is a highly effective approach to address these challenges. By adding this compound to the soil or sediment sample prior to solvent extraction (e.g., Methods 3540 or 3550), its recovery provides a direct measure of the extraction efficiency for the native analyte. This allows for the correction of results, providing a more accurate assessment of the contamination level in the solid matrix.

Research into advanced sample preparation techniques aims to improve the selectivity and concentration of analytes from complex samples. One such area is the development of molecularly imprinted polymers (MIPs), which are custom-synthesized materials with cavities designed to selectively bind to a specific molecule or a class of related compounds. nih.gov

Studies have reported the creation of MIPs using 2,4-Dimethylphenol as the template molecule to achieve class-selective extraction of various phenolic compounds from environmental water. nih.gov In the validation and application of these new materials, this compound plays a critical role. It can be used as an internal standard to accurately quantify the binding capacity, selectivity, and recovery of the MIPs. By comparing the amount of native phenols recovered to the recovery of the spiked this compound, researchers can rigorously evaluate the performance of the novel extraction sorbent. nih.gov

Quantification of Phenolic Analytes in Aqueous Systems

Biochemical and Metabolic Pathway Elucidation (Non-Human Biological Systems)

The isotopic labeling of 2,4-Dimethylphenol with deuterium (B1214612) to create this compound provides a powerful tool for researchers studying the biochemical and metabolic fate of this xenobiotic compound in various non-human biological systems. The heavier isotope allows for the differentiation of the administered compound and its metabolites from endogenous molecules, facilitating detailed tracer studies and the elucidation of enzymatic pathways.

Tracer Studies for Xenobiotic Biotransformation in Model Organisms

This compound serves as a valuable tracer in studies aimed at understanding the biotransformation of 2,4-Dimethylphenol in model organisms. When introduced into a biological system, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. However, the deuterium labels act as a unique signature that can be tracked using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to identify and quantify the parent compound and its various metabolites in complex biological matrices like tissues, urine, and feces.

For instance, studies on the in vivo metabolism of aromatic substrates in rats have utilized deuterated compounds to investigate hydroxylation pathways. nih.gov While not specifically focused on this compound, the principles of these studies are directly applicable. By administering a mixture of normal and deuterated substrates, researchers can observe isotope effects that provide evidence for different metabolic routes. nih.gov In the context of 2,4-Dimethylphenol, which is known to be metabolized by hepatic monoxygenases, using the d9 variant would enable precise tracking of its conversion to hydroxylated and conjugated metabolites. nih.gov

The application of metabolomic technologies to profile the reactive metabolites of xenobiotics further highlights the potential of using deuterated compounds like this compound. scispace.com These approaches allow for the unbiased screening of trapped reactive metabolites, providing a comprehensive picture of a xenobiotic's bioactivation pathways. scispace.com The use of deuterated tracers in such studies enhances the ability to identify and validate novel metabolites. nih.gov

In vivo studies using deuterated water have demonstrated the feasibility of tracing deuterium incorporation into various biomolecules in real-time, offering new avenues for metabolic research. mednexus.orgnih.gov This approach could be extended to track the metabolic fate of specifically labeled xenobiotics like this compound, providing insights into its distribution and incorporation into different cellular components within model organisms.

Investigation of Enzymatic Pathways and Reaction Kinetics

The use of this compound is instrumental in elucidating the specific enzymatic pathways involved in its degradation and in determining the kinetics of these reactions. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.gov This effect is particularly pronounced when a C-H bond is broken in the rate-determining step of a reaction. nih.gov

By comparing the rate of metabolism of 2,4-Dimethylphenol with that of this compound, researchers can determine if the cleavage of a C-H bond is a rate-limiting step in the enzymatic process. For example, a significant KIE would suggest that hydrogen abstraction is a key part of the mechanism. This information is crucial for understanding how enzymes like phenol (B47542) hydroxylase and other monooxygenases catalyze the oxidation of phenolic compounds. nih.gov

A study on the oxidative half-reaction of phenol hydroxylase found no kinetic isotope effect with deuterated phenol, suggesting that C-H bond breaking was not the rate-limiting step in that specific reaction. nih.gov However, significant isotope effects were observed with other substrates, highlighting the utility of this method in probing enzymatic mechanisms. nih.gov Similar studies with this compound could reveal critical details about the enzymes responsible for its degradation in various microorganisms and animal models.

Furthermore, inverse solvent kinetic isotope effects (SKIE), where reactions are faster in heavy water (D2O), can also provide valuable mechanistic insights into enzyme-catalyzed reactions. mdpi.comsemanticscholar.orgresearchgate.net Studying the enzymatic degradation of 2,4-Dimethylphenol in D2O could help to elucidate the role of proton transfer in the catalytic mechanism.

The table below summarizes the potential applications of this compound in studying enzymatic pathways and reaction kinetics.

| Application | Technique | Information Gained |

|---|---|---|

| Identification of Rate-Limiting Steps | Kinetic Isotope Effect (KIE) Measurement | Determines if C-H bond cleavage is the slowest step in the reaction pathway. |

| Elucidation of Reaction Mechanisms | Solvent Isotope Effect (SIE) Studies | Investigates the role of proton transfer in the enzymatic catalysis. |

| Characterization of Enzyme-Substrate Interactions | NMR and Mass Spectrometry | Identifies the specific sites of enzymatic modification on the 2,4-Dimethylphenol molecule. |

Advanced Materials and Chemical Synthesis Research

The unique properties of this compound, arising from the presence of deuterium, make it a valuable compound in the fields of advanced materials and chemical synthesis. Its use as a deuterated building block and as a probe for reaction mechanisms allows for the creation of novel materials and a deeper understanding of chemical transformations.

Use as a Deuterated Building Block in Organic Synthesis

This compound can be utilized as a deuterated building block in the synthesis of more complex molecules and polymers. The incorporation of deuterium can impart specific properties to the final product, such as altered thermal stability, different spectroscopic characteristics, and modified reaction kinetics. resolvemass.ca These properties are advantageous in a variety of applications, from the development of advanced polymers to the synthesis of isotopically labeled standards for analytical chemistry.

In polymer science, the synthesis of deuterated polymers is of significant interest for various analytical techniques, particularly neutron scattering. sci-hub.se By selectively incorporating deuterated monomers like this compound into a polymer chain, researchers can create contrast in neutron scattering experiments, allowing for the detailed study of polymer structure and dynamics. sci-hub.se The use of phenolic compounds in the synthesis of aromatic polyesters has been demonstrated, suggesting a viable pathway for the incorporation of this compound into such materials. nih.gov

Furthermore, deuterated compounds are increasingly used in the pharmaceutical industry to improve the metabolic stability of drugs. beilstein-journals.org While 2,4-Dimethylphenol itself is not a therapeutic agent, its deuterated form could be used as a starting material or intermediate in the synthesis of more complex deuterated molecules with potential pharmaceutical applications. The synthesis of deuterated heterocycles, for example, has been shown to mitigate metabolic oxidation by certain enzymes. mdpi.com

The table below provides examples of potential applications of this compound as a deuterated building block.

| Application Area | Specific Use | Benefit of Deuteration |

|---|---|---|

| Polymer Chemistry | Monomer for deuterated polyesters or polycarbonates | Enables structural analysis by neutron scattering; enhances thermal stability. resolvemass.casci-hub.se |

| Analytical Chemistry | Precursor for the synthesis of internal standards for mass spectrometry | Provides a distinct mass signal for accurate quantification of the non-deuterated analyte. youtube.com |

| Pharmaceutical Synthesis | Starting material for the synthesis of deuterated drug analogues | Can improve the pharmacokinetic profile by slowing down metabolism. beilstein-journals.org |

Probing Reaction Mechanisms through Deuterium Labeling

The substitution of hydrogen with deuterium in 2,4-Dimethylphenol provides a powerful tool for probing the mechanisms of chemical reactions, particularly oxidation reactions. nih.gov The kinetic isotope effect (KIE) observed when using this compound can provide crucial information about the transition state of the rate-determining step of a reaction. acs.orgfigshare.com

For example, in the oxidation of phenols, a significant KIE would indicate that the abstraction of a hydrogen atom from the hydroxyl group or the aromatic ring is a key step in the reaction mechanism. cdnsciencepub.com This has been demonstrated in studies on the oxidation of substituted phenols by various metal complexes, where large KIEs were observed upon deuteration of the phenolic hydroxyl group. acs.org

The study of phenol oxidation mechanisms is complex, with potential for both free-radical and ionic pathways. rsc.org The use of a deuterated substrate like this compound can help to distinguish between these different mechanisms. For instance, a primary KIE would be expected for a mechanism involving hydrogen atom transfer (a radical process), while a smaller or non-existent KIE might be observed for a mechanism that does not involve C-H or O-H bond cleavage in the rate-determining step.

The synthesis of deuterated and sulfurated polymers has also demonstrated significant kinetic isotope effects that alter mechanistic pathways, leading to different copolymer microstructures. azimuth-corp.com This highlights the profound impact that deuterium substitution can have on the course of a chemical reaction and the structure of the resulting products.

Emerging Trends and Future Research Directions

Integration with High-Resolution Mass Spectrometry for Enhanced Characterization

The coupling of deuterated internal standards like 2,4-Dimethylphenol-d9 with high-resolution mass spectrometry (HRMS) is a significant trend, offering enhanced precision and accuracy in quantitative analysis. clearsynth.com HRMS instruments provide superior mass accuracy and resolution, which allows for the clear differentiation between the analyte and its deuterated counterpart, even with a small mass difference. This is particularly advantageous in complex matrices where isobaric interferences are common.

The use of deuterated standards helps to compensate for variations in instrument response and matrix effects, which can suppress or enhance the analyte signal. kcasbio.com By co-eluting with the target analyte, this compound experiences similar ionization effects, leading to a more accurate quantification when the ratio of the analyte to the internal standard is measured. kcasbio.comtexilajournal.com Future research is expected to focus on developing standardized HRMS methods that leverage the capabilities of deuterated standards for a wider range of applications, including metabolomics and environmental analysis. clearsynth.com

| Analytical Advantage | Contribution of this compound with HRMS |

| Accuracy | Compensates for matrix effects and ionization variability, leading to more precise quantification. clearsynth.comtexilajournal.com |

| Specificity | High resolution distinguishes the analyte from the deuterated standard and background interferences. |

| Reliability | Co-elution ensures that both the analyte and standard are subjected to the same experimental conditions. aptochem.com |

Automation and Miniaturization in Analytical Workflows

Miniaturization, through techniques like micro-solid phase extraction (μ-SPE) and chip-based sample preparation, allows for the analysis of smaller sample volumes. lth.senih.gov This is particularly important in fields like proteomics and clinical diagnostics where sample availability may be limited. lth.se The integration of these miniaturized systems with mass spectrometry streamlines the entire analytical process, from sample preparation to data acquisition. acs.orgacs.orgresearchgate.net Future developments will likely see the advent of fully integrated microfluidic devices that perform sample cleanup, internal standard addition, separation, and ionization on a single chip.

Expanding Applications in Complex Environmental Matrices and Biological Systems

There is a growing need to accurately quantify trace levels of contaminants and biomarkers in increasingly complex samples such as soil, wastewater, and biological tissues. clearsynth.com Deuterated internal standards like this compound are indispensable for such challenging analyses. The complexity of these matrices often leads to significant matrix effects that can compromise the accuracy of quantitative methods. clearsynth.comkcasbio.com

By mimicking the chemical behavior of the target analyte, this compound effectively corrects for variations in extraction recovery and signal suppression or enhancement. aptochem.com This enables the reliable quantification of pollutants in environmental monitoring programs and the measurement of drug metabolites or disease biomarkers in biological fluids. clearsynth.com Ongoing research is focused on developing multi-residue methods that can simultaneously quantify a wide range of analytes in these complex matrices, with deuterated standards playing a central role in ensuring data quality.

Development of Novel Deuteration Methodologies and Isotopic Labeling Strategies

The synthesis of deuterated internal standards is a critical aspect of their application. Research in this area is focused on developing more efficient, cost-effective, and selective deuteration methods. acanthusresearch.com While traditional methods may involve multi-step syntheses, newer approaches aim for direct and regioselective deuterium (B1214612) labeling of target molecules. nih.gov For phenolic compounds, methods such as mild acid-catalyzed deuterium exchange are being explored to introduce deuterium atoms at specific positions on the aromatic ring. nih.gov

Beyond deuterium, there is growing interest in using other stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) for internal standards. acanthusresearch.comhilarispublisher.com These isotopes can offer advantages in certain mass spectrometric applications, such as avoiding potential chromatographic shifts sometimes observed with deuterated compounds. chromforum.org The development of versatile isotopic labeling strategies will provide a broader toolkit of internal standards to meet the diverse needs of the analytical community. nih.govutoronto.ca

| Isotopic Labeling Strategy | Advantages |

| Hydrogen/Deuterium Exchange | Simpler and often more cost-effective for introducing labels. acanthusresearch.com |

| Chemical Synthesis with Isotope-Containing Building Blocks | Offers greater flexibility in the position and number of isotopic substitutions. acanthusresearch.com |

| Metabolic Isotope Labeling | Useful for producing isotopically labeled internal standards in biological systems like bacteria and yeast. nih.gov |

Standardization of Deuterated Internal Standard Usage Across Diverse Analytical Platforms

While deuterated internal standards are widely used, there is a need for greater standardization in their application across different analytical platforms and laboratories. kcasbio.com Consistent practices for the selection, concentration, and addition of internal standards are crucial for ensuring the comparability and reproducibility of analytical data. scioninstruments.comresearchgate.net

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2,4-Dimethylphenol-d9 in academic research?

Answer:

Deuterated compounds like this compound are typically synthesized via catalytic hydrogen-deuterium exchange or direct deuteration of precursor molecules using deuterated reagents (e.g., D₂O, DCl). Post-synthesis, characterization involves:

- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation and structural integrity. The absence of proton signals at methyl groups (δ ~2.2 ppm) indicates successful deuteration.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with a mass shift of +9 Da compared to the non-deuterated analog.

- Isotopic Purity: Quantified via isotopic ratio MS, ensuring ≥98 atom% deuterium (a common benchmark for deuterated standards, as noted in deuterated compound catalogs) .

Basic: Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Key considerations include:

- Internal Standard Calibration: Use this compound as an internal standard to correct for matrix effects.

- Chromatographic Separation: Employ reversed-phase columns (C18) with mobile phases like methanol/water (acidified with 0.1% formic acid) to resolve deuterated and non-deuterated isomers.

- Detection Parameters: Monitor transitions specific to the deuterated compound (e.g., m/z 156 → 138 for quantification) to avoid cross-talk with non-deuterated analogs .

Advanced: How can researchers ensure isotopic integrity of this compound during long-term storage and experimental use?

Answer:

Deuterium loss can occur via proton exchange under acidic/basic conditions or elevated temperatures. Mitigation strategies include:

- Storage Conditions: Store in inert solvents (e.g., deuterated chloroform) at –20°C to minimize H/D exchange.

- pH Control: Maintain neutral pH in aqueous solutions to reduce proton exchange rates.

- Post-Experimental Validation: Re-analyze isotopic purity via HRMS after prolonged experiments to confirm no significant deuterium loss (<2% deviation) .

Advanced: What methodological challenges arise when using this compound as an internal standard in complex matrices?

Answer:

Challenges include:

- Matrix Effects: Co-eluting compounds may suppress/enhance ionization. Address this by:

- Matrix-Matched Calibration: Prepare standards in the same matrix as samples.

- Standard Addition: Spiking known concentrations into samples to validate recovery rates (target: 85–115%).

- Isotopic Cross-Talk: Ensure MS/MS transitions are unique to the deuterated compound to avoid interference from non-deuterated analogs .

Advanced: How should researchers address batch-to-batch variability in deuterium incorporation levels?

Answer:

Variability can stem from incomplete deuteration or storage degradation. Solutions include:

- Batch Characterization: Pre-screen each batch via isotopic ratio MS to confirm ≥98 atom% D.

- Synthesis Optimization: Adjust reaction time, temperature, and catalyst concentration (e.g., using Pd/C or PtO₂ for efficient H/D exchange).

- Quality Control (QC): Implement QC checks during synthesis and prior to experimental use .

Advanced: What strategies are recommended for resolving contradictory data in isotopic tracer studies using this compound?

Answer:

Contradictions may arise from isotopic dilution or unaccounted degradation. Methodological steps include:

- Kinetic Studies: Track deuterium retention over time under experimental conditions (e.g., pH, temperature).

- Degradation Pathway Analysis: Use high-resolution LC-MS to identify breakdown products (e.g., non-deuterated metabolites).

- Statistical Triangulation: Combine data from multiple techniques (NMR, MS, isotopic labeling) to validate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.